molecular formula C16H20Cl2N4O3S B4357775 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4357775
M. Wt: 419.3 g/mol
InChI Key: QDSHFZMAGVTIJO-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylamino, sulfonyl, and pyrazolyl groups. These functional groups contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the introduction of the dichloro, dimethylamino, sulfonyl, and pyrazolyl groups onto a benzamide backbone. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For example, the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH at temperatures between 25 and 30°C for 24 hours can yield similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(4-methylpyrazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N4O3S/c1-11-9-20-22(10-11)6-4-5-19-16(23)12-7-15(14(18)8-13(12)17)26(24,25)21(2)3/h7-10H,4-6H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSHFZMAGVTIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Reactant of Route 5
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE
Reactant of Route 6
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE

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